KP-457 is a selective inhibitor of the enzyme disintegrin and metalloprotease 17, commonly referred to as ADAM17. This compound exhibits a reverse-hydroxamate structure and is recognized for its ability to inhibit the cleavage of various substrates, including tumor necrosis factor-alpha, which plays a significant role in inflammation and immune responses. The compound has been reported to be significantly more potent than other inhibitors, such as GM-6001, displaying an inhibition concentration (IC50) of approximately 10.6 nanomolar for ADAM17 . KP-457 is primarily utilized in research settings and is not approved for human use.
KP-457 is classified as a metalloproteinase inhibitor, specifically targeting ADAM17. It is produced by Kaken Pharmaceutical Co., Ltd., based in Tokyo, Japan . The compound's chemical identity is defined by its CAS number 1365803-52-6, which facilitates its identification in chemical databases and regulatory documents .
The synthesis of KP-457 involves several key steps that leverage organic chemistry techniques to construct its unique reverse-hydroxamate structure. While specific synthetic pathways are proprietary, the general approach typically includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and selectivity. Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular structure of KP-457 features a reverse-hydroxamate moiety that allows for effective binding to the active site of ADAM17. This structure is crucial for its function as an inhibitor.
KP-457 primarily engages in competitive inhibition with ADAM17, preventing the enzyme from cleaving substrates such as glycoprotein Ib alpha (GPIbα). This inhibition is characterized by:
In vitro studies demonstrate that KP-457 maintains GPIbα levels in platelets by inhibiting its shedding, which is critical for platelet adhesion and aggregation during hemostasis .
The mechanism of action of KP-457 involves:
Studies indicate that KP-457 effectively sustains GPIbα levels comparable to freshly isolated human platelets, demonstrating its potential utility in therapeutic contexts where platelet function needs modulation .
KP-457 has several notable applications in scientific research:
ADAM17 (A Disintegrin and Metalloproteinase 17), also termed TNF-α-converting enzyme (TACE), is a membrane-anchored metalloprotease that governs ectodomain shedding of over 80 transmembrane proteins [2] [5]. Its substrates include cytokines (e.g., TNF-α, IL-6R), growth factors (e.g., TGF-α, amphiregulin), adhesion molecules (e.g., L-selectin, ICAM-1), and immune checkpoint regulators (e.g., PD-L1, TIM-3) [2] [5] [9]. By proteolytically releasing these soluble mediators, ADAM17 activates inflammatory cascades and oncogenic signaling pathways. For example, TNF-α shedding triggers systemic inflammation in rheumatoid arthritis and inflammatory bowel disease, while epidermal growth factor receptor (EGFR) ligand release (e.g., TGF-α) drives tumor proliferation, angiogenesis, and metastasis in non-small cell lung cancer (NSCLC) and other malignancies [5] [9]. ADAM17 activity is typically low in homeostasis but hyperactivated by stimuli like oxidative stress, bacterial endotoxins, and oncogenic mutations (e.g., KRAS), making it a compelling therapeutic node [2] [9]. Genetic ablation studies in mice confirm its pivotal role: Global ADAM17 knockout causes perinatal lethality due to impaired EGFR signaling, while conditional deletion in keratinocytes or chondrocytes disrupts epidermal barrier function and bone development, respectively [5].
Table 1: Key ADAM17 Substrates and Pathological Roles
Substrate Category | Representative Substrates | Associated Pathologies |
---|---|---|
Cytokines | TNF-α, CSF-1, RANKL | Sepsis, rheumatoid arthritis, bone metastasis |
Growth Factors | TGF-α, amphiregulin, HB-EGF | NSCLC progression, drug resistance, KRAS-driven tumors |
Immune Regulators | TIM-3, PD-L1, CD16 (FcγRIIIA) | Tumor immune evasion, immunotherapy resistance |
Adhesion Molecules | L-selectin, ICAM-1, CD44 | Leukocyte trafficking, cancer metastasis |
Early attempts to target ADAM17 faced significant setbacks due to poor selectivity across the metalloproteinase superfamily. Broad-spectrum hydroxamate inhibitors (e.g., marimastat, TMI-005) inhibited ADAM17 but concurrently blocked matrix metalloproteinases (MMPs) like MMP-1 and MMP-14, causing dose-limiting musculoskeletal pain and liver toxicity in clinical trials [2] [5]. This cross-reactivity arose from structural conservation in the catalytic zinc-binding domain (HEXXHXXGXXH motif) shared by ADAMs, MMPs, and ADAMTS enzymes [5] [9]. Consequently, research pivoted toward agents discriminating ADAM17 from homologous proteases, particularly ADAM10—a neuroprotective sheddase whose inhibition risks cognitive deficits [2] [5].
Advancements in structural biology revealed opportunities for selectivity:
Selective inhibition promises dual therapeutic advantages:
KP-457 emerged as a potent, selective ADAM17 inhibitor through structure-activity relationship optimization of reverse hydroxamic acid derivatives. It features a sulfonamide scaffold that chelates the catalytic zinc ion while engaging auxiliary binding pockets unique to ADAM17 [3] [6] [8]. Biochemical profiling confirms nanomolar inhibition of ADAM17 (IC₅₀ = 11.1 nM) with markedly reduced activity against ADAM10 (IC₅₀ = 748 nM) and MMPs (IC₅₀ > 2,140 nM for MMP-14; > 5,410 nM for MMP-9) [3] [8]. This selectivity profile positions KP-457 favorably against historical and contemporary inhibitors:
Table 2: Selectivity Profile of KP-457 vs. Other ADAM17 Inhibitors
Inhibitor | ADAM17 IC₅₀ (nM) | ADAM10 IC₅₀ (nM) | MMP Selectivity Range (IC₅₀, nM) | Development Status |
---|---|---|---|---|
KP-457 | 11.1 | 748 | MMP2: 717; MMP9: 5,410 | Preclinical |
INCB7839 | 14 | 22 | Broad inhibition (MMP2/9 IC₅₀ < 500) | Phase II (NCT02141451) |
MEDI3622 (mAb) | 3.1 | >10,000 | >10,000 for MMPs tested | Preclinical |
TMI-005 | 4–10 | 200–500 | MMP1/14 IC₅₀ < 100 | Terminated (Phase I) |
KP-457’s reverse hydroxamic acid structure (C₂₁H₂₄N₂O₇S₂; MW 480.55 g/mol; CAS 1365803-52-6) enables potent Zn²⁺ chelation while resisting hydrolysis, enhancing cellular stability [3] [6] [8]. Functionally, KP-457:
These attributes distinguish KP-457 as a research tool for dissecting ADAM17-specific shedding events and a candidate for conditions like chemotherapy-induced thrombocytopenia and inflammatory disorders where broad MMP inhibition is undesirable [3] [7].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7